4-(6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)morpholine
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Overview
Description
4-(6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)morpholine is a heterocyclic compound that features a unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)morpholine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a pyrimidine derivative with a suitable amine can lead to the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of reduced analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
4-(6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the pyrimido[4,5-d]azepine family, such as:
- 4,6-Diaryl-3-(aryldiazenyl)-7-thioxo-4,6,7,8-tetrahydro-pyrimido[4,5-d]pyrimidine-2,5-(1H,3H)-diones
- 5-Acetyl-4-aminopyrimidines
Uniqueness
What sets 4-(6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)morpholine apart is its specific bicyclic structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-3-13-4-2-11-10(1)12(15-9-14-11)16-5-7-17-8-6-16/h9,13H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIILMKDEHQCNKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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